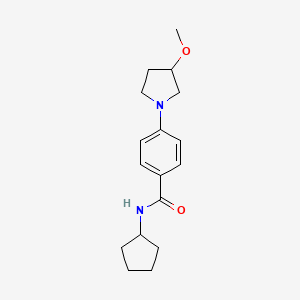

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-21-16-10-11-19(12-16)15-8-6-13(7-9-15)17(20)18-14-4-2-3-5-14/h6-9,14,16H,2-5,10-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZFDXAWGAGFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-bromoaniline with cyclopentanone in the presence of a suitable catalyst to form N-cyclopentyl-4-bromoaniline.

Introduction of the Methoxypyrrolidinyl Group: The methoxypyrrolidinyl group can be introduced by reacting N-cyclopentyl-4-bromoaniline with 3-methoxypyrrolidine in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide core can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

N-cyclopentyl-4-(1-pyrrolidinylsulfonyl)benzamide: Similar structure but with a sulfonyl group instead of a methoxy group.

N-cyclopentyl-3-hydroxy-4-methoxybenzamide: Similar structure but with a hydroxy group instead of a pyrrolidinyl group.

Uniqueness

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide is unique due to the presence of the methoxypyrrolidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 274.36 g/mol. The compound features:

- Benzamide Core : Provides a stable framework for biological activity.

- Cyclopentyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Methoxypyrrolidinyl Group : May interact with specific receptors or enzymes, influencing various biological pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

In Vitro Studies

Research has shown that this compound exhibits significant inhibitory effects on several biological targets:

- Histone Deacetylase (HDAC) Inhibition : Preliminary studies indicate that this compound can inhibit HDAC activity, leading to increased acetylation of histones. This alteration in chromatin structure may promote apoptosis in cancer cells and inhibit tumor growth1.

- P2Y Receptor Interaction : There is emerging evidence that compounds structurally related to this compound may interact with P2Y receptors, which are G protein-coupled receptors involved in platelet activation and other physiological processes[^4^].

Case Studies

Several studies have explored the potential therapeutic applications of this compound:

- Cancer Research : In a study focused on anticancer therapies, derivatives of benzamides were shown to induce apoptosis in various cancer cell lines. The specific role of this compound in this context warrants further investigation1.

| Study | Findings |

|---|---|

| HDAC Inhibition | Induces apoptosis in cancer cells by altering gene expression patterns |

| P2Y Receptor Interaction | Potential modulation of platelet activation and aggregation |

Comparison with Similar Compounds

This compound can be compared with other compounds in the benzamide class:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-cyclopentyl-4-(1-pyrrolidinylsulfonyl)benzamide | Structure | Contains a sulfonyl group, altering binding affinity |

| N-cyclopentyl-3-hydroxy-4-methoxybenzamide | Structure | Hydroxy group may enhance solubility and bioavailability |

This comparison highlights the unique properties of this compound, particularly its methoxypyrrolidinyl group, which may confer distinct biological properties compared to other derivatives.

Q & A

Basic: What are the common synthetic routes for N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide?

Answer:

The synthesis typically involves multi-step protocols, including:

- Amide bond formation : Reacting 4-(3-methoxypyrrolidin-1-yl)benzoic acid derivatives with cyclopentylamine via coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .

- Functional group protection : Temporary protection of the pyrrolidine methoxy group using trimethylsilyl chloride (TMSCl) to prevent side reactions during coupling .

- Purification : Column chromatography (e.g., silica gel, eluent: chloroform/methanol gradients) followed by recrystallization to isolate the product .

Basic: How is the compound characterized to confirm its structure?

Answer:

Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (e.g., m/z ~343 for C₂₁H₃₀N₂O₂) .

- Elemental Analysis : Confirmation of C, H, N content within ±0.4% of theoretical values .

Advanced: How can conflicting NMR data be resolved during structural elucidation?

Answer:

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from:

- Dynamic exchange processes : Use variable-temperature NMR (VT-NMR) to stabilize conformers and resolve overlapping peaks .

- Stereochemical ambiguity : Employ NOESY or ROESY to identify spatial proximity of protons, particularly for the pyrrolidine and cyclopentyl moieties .

- X-ray crystallography : Resolve absolute configuration by growing single crystals in solvents like ethyl acetate/hexane mixtures .

Advanced: What strategies optimize the yield of multi-step synthesis?

Answer:

Key optimization steps include:

- Reagent selection : Substituting EDCI with DCC for improved coupling efficiency in polar aprotic solvents .

- Temperature control : Maintaining 0–5°C during amine acylation to minimize racemization .

- Catalyst screening : Adding DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Solvent effects : Using THF instead of DMF for better solubility of hydrophobic intermediates .

Advanced: How do structural modifications influence biological activity?

Answer:

Modifications to the benzamide scaffold impact activity as follows:

- Pyrrolidine methoxy group : Replacement with bulkier substituents (e.g., ethoxy) reduces target binding affinity due to steric hindrance, as shown in SAR studies of similar benzamide derivatives .

- Cyclopentyl group : Linear alkyl chains (e.g., cyclohexyl) decrease metabolic stability compared to cyclopentyl, as observed in pharmacokinetic assays .

- Trifluoromethyl addition : Enhances lipophilicity and bioavailability, as demonstrated in analogs targeting bacterial enzymes .

Basic: What are the key considerations in designing experiments for scale-up?

Answer:

Critical factors include:

- Solvent safety : Replace low-boiling solvents (e.g., dichloromethane) with alternatives like ethyl acetate to reduce flammability risks .

- Catalyst recovery : Use immobilized catalysts (e.g., polymer-bound HOBt) for easier separation and reuse .

- Reactor type : Transition from batch to flow reactors for exothermic steps (e.g., coupling reactions) to improve temperature control .

Advanced: How can molecular docking predict interactions with biological targets?

Answer:

Computational approaches involve:

- Binding mode analysis : Align the benzamide core with hydrophobic pockets of target proteins (e.g., kinases), using hybrid pharmacophore models from related compounds .

- Docking software : Tools like AutoDock Vina assess hydrogen bonding between the methoxy group and active-site residues (e.g., Asp86 in PDE4B) .

- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinity changes upon structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.